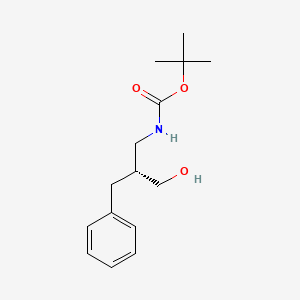
tert-Butyl (R)-(2-benzyl-3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate: is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
The synthesis of tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:
Reaction with Boc2O: The amine reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or pyridine to form the Boc-protected amine.
Purification: The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) followed by nucleophilic substitution.
Common reagents and conditions used in these reactions include:
Oxidizing agents: PCC, DMP
Reducing agents: LiAlH4
Substitution reagents: TsCl, nucleophiles
Major products formed from these reactions include the corresponding carbonyl compounds, amines, and substituted derivatives.
Scientific Research Applications
tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate: has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis. The Boc group can be easily removed under acidic conditions, making it a versatile tool in multi-step synthesis.
Biology: The compound can be used in the synthesis of peptides and proteins, where protecting groups are essential for selective reactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate primarily involves the cleavage of the Boc group under acidic conditions. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and the release of carbon dioxide. The resulting amine can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate include other Boc-protected amines such as:
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
The uniqueness of tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate lies in its specific structure, which includes a benzyl group and a hydroxyl group, providing additional functional handles for further chemical modifications.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-benzyl-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChI Key |
MZROITKHJJJGJI-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


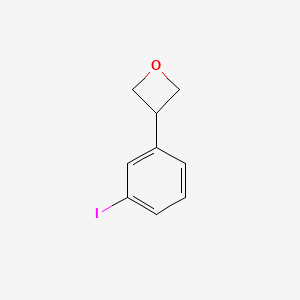
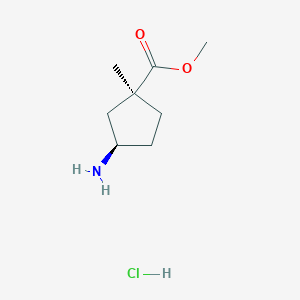

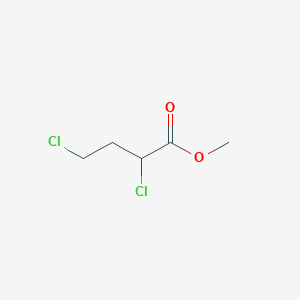

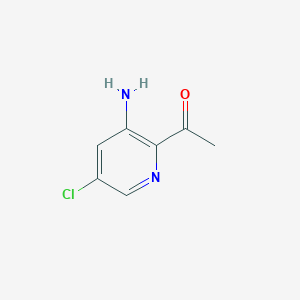

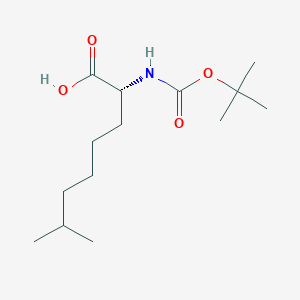
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)

![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)

![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
